tert-Butyl (3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with tert-butyl groups and a hydroxyl group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate typically involves the protection of amino and hydroxyl groups using tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate under basic conditions to introduce the Boc protecting groups .
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The Boc protecting groups can be removed under acidic conditions to reveal the free amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove Boc protecting groups.
Major Products Formed
The major products formed from these reactions include deprotected pyrrolidine derivatives and oxidized or reduced forms of the compound, depending on the specific reaction conditions employed .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its protected amino and hydroxyl groups allow for selective reactions at other sites on the molecule .
Biology and Medicine
In biology and medicine, this compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. The Boc protecting groups help in the stepwise construction of peptides by preventing unwanted side reactions .
Industry
In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds .
Mechanism of Action
The mechanism of action of tert-Butyl (3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate involves its ability to act as a protecting group for amino and hydroxyl functionalities. The Boc groups prevent these functionalities from participating in unwanted side reactions during multi-step synthesis processes . The molecular targets and pathways involved are primarily related to its role in organic synthesis rather than biological activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate: Similar structure but lacks the Boc protecting groups.
tert-Butyl (3S,4R)-3-((tert-butoxycarbonyl)amino)-4-methoxypyrrolidine-1-carboxylate: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
The uniqueness of tert-Butyl (3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate lies in its dual Boc protection, which allows for selective deprotection and functionalization. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Properties
Molecular Formula |
C14H26N2O5 |
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Molecular Weight |
302.37 g/mol |
IUPAC Name |
tert-butyl (3R,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O5/c1-13(2,3)20-11(18)15-9-7-16(8-10(9)17)12(19)21-14(4,5)6/h9-10,17H,7-8H2,1-6H3,(H,15,18)/t9-,10+/m0/s1 |
InChI Key |
FQEKHGSKXWNVPP-VHSXEESVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CN(C[C@H]1O)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC1O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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